molecular formula C7H15NO B1425882 5,5-Dimethylpiperidin-3-ol CAS No. 806596-58-7

5,5-Dimethylpiperidin-3-ol

Cat. No.: B1425882
CAS No.: 806596-58-7
M. Wt: 129.2 g/mol
InChI Key: YSMFLVFYXUOAEC-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine and its derivatives are fundamental building blocks in the development of a wide array of chemical entities. ijnrd.orgresearchgate.net These structures are integral to numerous classes of pharmaceuticals, agrochemicals, and specialty chemicals. ijnrd.org In medicinal chemistry, the piperidine skeleton is recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often improving membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The versatility of the piperidine ring allows for the synthesis of compounds with diverse pharmacological profiles, including analgesic, antiviral, anti-inflammatory, and anti-cancer properties. ijnrd.org Researchers continue to explore piperidine derivatives for their potential in treating a range of conditions, from diabetes and Alzheimer's disease to various microbial infections. ijnrd.org The broad spectrum of biological activities associated with these compounds underscores their importance in drug discovery and development. researchgate.netwisdomlib.orgnih.gov

Overview of Piperidinol Substructures in Chemical Synthesis

Piperidinol substructures, which feature a hydroxyl group on the piperidine ring, are valuable intermediates in organic synthesis. The hydroxyl group provides a reactive site for further functionalization, allowing for the creation of more complex molecules. For instance, piperidinols can be key precursors in the synthesis of potent therapeutic agents. nih.govnih.gov The stereochemistry of the hydroxyl group on the piperidine ring can be crucial for the biological activity of the final compound, making the stereoselective synthesis of piperidinols an important area of research. cdnsciencepub.com Synthetic strategies often involve the reduction of the corresponding piperidinone or the ring-opening of an epoxide, among other methods. acs.org The strategic incorporation of the piperidinol moiety allows chemists to fine-tune the properties of a molecule to achieve desired biological effects.

Specific Context and Research Niche of 5,5-Dimethylpiperidin-3-ol

Within the broader class of piperidinols, this compound is a specific compound with the chemical formula C7H15NO. chemsrc.com Its structure is characterized by a piperidine ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. This particular substitution pattern can influence the compound's conformational preferences and its interactions with biological targets. While not as extensively studied as some other piperidine derivatives, this compound and its analogs serve as building blocks in the synthesis of more complex molecules. acs.org Research involving this compound often focuses on its utility as a starting material or intermediate in the creation of novel chemical entities with potential applications in various fields of chemical and medicinal research. ambeed.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15NO chemsrc.com
Molecular Weight 129.20 g/mol chemsrc.com
CAS Number 806596-58-7 chemsrc.com
InChIKey YSMFLVFYXUOAEC-UHFFFAOYSA-N uni.lu
SMILES CC1(C)CNCC(O)C1 chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMFLVFYXUOAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 5,5 Dimethylpiperidin 3 Ol

Transformation of the Hydroxyl Group

The secondary hydroxyl (-OH) group at the C3 position is a primary site for functionalization. It can undergo a variety of common alcohol reactions, allowing for the introduction of diverse chemical moieties.

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction is fundamental for creating ester derivatives, which can alter the compound's polarity and biological activity.

Etherification: Formation of an ether linkage is possible, typically via a Williamson ether synthesis-type reaction. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5,5-dimethylpiperidin-3-one. This transformation can be achieved using a range of oxidizing agents, such as chromate-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation.

Conversion to a Leaving Group: To facilitate nucleophilic substitution at the C3 carbon, the hydroxyl group can be converted into a better leaving group. A common strategy is tosylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate is an excellent leaving group for S_N2 reactions.

Table 1: Potential Reactions at the Hydroxyl Group

Reaction Type Reagents Functional Group Transformation
Esterification Acyl Chloride (R-COCl), Base -OH → -OC(O)R
Etherification 1. NaH2. Alkyl Halide (R-X) -OH → -OR
Oxidation PCC, DMP, or Swern conditions Secondary Alcohol → Ketone

Reactions at the Nitrogen Atom

The secondary amine in the piperidine (B6355638) ring is nucleophilic and basic, providing a second major handle for chemical modification. wikipedia.org Functionalization at the nitrogen atom is a common strategy in the synthesis of piperidine-containing pharmaceuticals. researchgate.netnih.gov

N-Alkylation and N-Arylation: The nitrogen can act as a nucleophile to displace halides from alkyl or aryl halides, leading to the formation of tertiary amines. For instance, N-benzylation is a common protective strategy and can be achieved with benzyl (B1604629) bromide. bohrium.com Reaction with an activated aryl halide, such as 4-fluorobenzaldehyde (B137897) followed by reduction, can also be used to attach aromatic rings. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of a stable amide bond. This is a robust method for introducing a wide array of substituents. The synthesis of a (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone from its corresponding piperidinol highlights a typical N-acylation process. bohrium.com

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a tertiary amine. This is a highly effective method for N-alkylation.

Salt Formation: As a base, the piperidine nitrogen readily reacts with acids to form ammonium (B1175870) salts. This is often used to improve the crystallinity or aqueous solubility of the compound, with the hydrochloride salt being a common form. bohrium.com

Table 2: Typical Reactions at the Piperidine Nitrogen

Reaction Type Reagents Functional Group Transformation
N-Alkylation Alkyl Halide (R-X), Base >NH → >N-R
N-Acylation Acyl Chloride (R-COCl) >NH → >N-C(O)R
Reductive Amination Aldehyde (R-CHO), NaBH(OAc)₃ >NH → >N-CH₂-R

Electrophilic and Nucleophilic Reactivity at Carbon Centers

The reactivity of the carbon skeleton of 5,5-Dimethylpiperidin-3-ol is largely influenced by the attached functional groups.

Nucleophilic Centers: The primary nucleophilic centers of the molecule are the heteroatoms: the nitrogen of the amine and the oxygen of the hydroxyl group. The carbon atoms of the ring are not inherently nucleophilic.

Electrophilic Centers:

C3 Carbon: The carbon atom bearing the hydroxyl group (C3) can be rendered electrophilic. After protonation of the hydroxyl group or its conversion to a good leaving group (like a tosylate), this carbon becomes a target for attack by various nucleophiles in an S_N2 reaction.

C2 and C6 Carbons: The carbon atoms adjacent to the nitrogen (C2 and C6) can be made electrophilic through the formation of an iminium ion intermediate. acs.org This typically occurs by oxidation of an N-substituted piperidine, allowing for the subsequent addition of nucleophiles at the α-position. This strategy enables the formal functionalization of a C-H bond adjacent to the ring nitrogen. acs.org

Derivatization Strategies for Analogues and Conjugates

The dual functionality of this compound makes it an attractive building block for creating chemical libraries of analogues and conjugates for applications in drug discovery and materials science. nih.govtuodaindus.com Derivatization strategies often rely on the differential reactivity of the amine and hydroxyl groups, sometimes employing protecting groups to achieve selectivity.

An effective strategy involves the protection of one functional group while the other is modified. For example, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This allows the hydroxyl group to be selectively functionalized through esterification, etherification, or oxidation. Subsequent deprotection of the nitrogen reveals the free amine, which can then be modified through N-alkylation or N-acylation. This orthogonal approach enables the systematic and controlled synthesis of a wide range of derivatives from a single scaffold.

This step-wise functionalization allows for the molecule to be elaborated into more complex structures, including its conjugation to other molecules of interest, such as peptides, fluorophores, or other pharmacologically active cores.

Stereochemical and Conformational Analysis of 5,5 Dimethylpiperidin 3 Ol

Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. This is analogous to cyclohexane, with the key difference being the presence of the nitrogen heteroatom. The chair conformation of piperidine and its derivatives is a dynamic equilibrium between two chair forms, which can interconvert through a process known as ring inversion.

In the case of 5,5-dimethylpiperidin-3-ol, the piperidine ring is expected to exist primarily in a chair conformation. This conformation allows for the substituents to occupy either axial or equatorial positions. The relative stability of these conformers is influenced by various steric and electronic interactions.

The conformational free energies of substituted piperidines have been a subject of study, often determined using NMR spectroscopy through the J-value method nih.gov. These studies provide insight into the energetic preferences of substituents for axial versus equatorial orientations. For instance, in 4-substituted piperidines, the conformational preferences are often similar to those in analogous cyclohexanes, though protonation of the nitrogen can significantly alter the conformational equilibrium, particularly for polar substituents nih.gov.

Computational methods, such as molecular mechanics calculations, have also proven effective in predicting the conformer energies of piperidine derivatives. These calculations often model electrostatic interactions to account for the influence of substituents and the nitrogen lone pair on conformational stability nih.gov.

Influence of Geminal Dimethyl Substitution on Ring Conformation

The presence of a geminal dimethyl group at the 5-position of the piperidine ring in this compound has a profound impact on its conformational preferences. This substitution pattern is known to exert a buttressing effect, also referred to as the Thorpe-Ingold effect, which can influence ring puckering and restrict conformational flexibility.

The gem-dimethyl group effectively locks the ring in a specific chair conformation to a greater extent than a single substituent. This is because the steric demand of two methyl groups is significantly greater than one, leading to a strong preference to avoid conformations that would result in unfavorable steric interactions, such as 1,3-diaxial interactions.

In this compound, the two chair conformers would place the hydroxyl group at C3 in either an axial or an equatorial position. The gem-dimethyl group at C5 will influence the equilibrium between these two chair forms. The presence of the two methyl groups at the 5-position introduces significant steric bulk, which will disfavor any conformation that brings these groups into close proximity with other axial substituents.

Table 1: Predicted Dominant Conformer and Key Interactions for this compound
Conformer3-OH PositionKey Steric InteractionsPredicted Stability
Chair 1EquatorialMinimal 1,3-diaxial interactions involving the OH group. Potential gauche interactions.More Stable
Chair 2Axial1,3-diaxial interactions between the axial OH group and axial hydrogens at C1 and C3. The gem-dimethyl group at C5 restricts ring flexibility that might alleviate these interactions.Less Stable

Stereoselective Outcomes in Reactions Involving this compound

The fixed conformation of this compound, largely dictated by the gem-dimethyl group, has significant implications for the stereochemical course of reactions involving this molecule. The distinct steric environments of the axial and equatorial faces of the molecule can lead to highly stereoselective transformations.

When this compound acts as a nucleophile or is subjected to reactions at the hydroxyl group or the nitrogen atom, the approach of the reagent will be influenced by the steric hindrance imposed by the ring substituents. For instance, reactions are likely to occur from the less sterically hindered face of the molecule.

The development of stereoselective synthetic methods for piperidine derivatives is an active area of research. Various strategies, including substrate-controlled and catalyst-controlled reactions, have been employed to achieve high levels of stereoselectivity nih.gov. While specific studies on the stereoselective reactions of this compound are not extensively documented, general principles of stereoselective synthesis in piperidine systems can be applied.

For example, in reactions such as reductions of a corresponding ketone (5,5-dimethylpiperidin-3-one), the hydride delivery would be expected to occur preferentially from the less hindered equatorial face, leading to the formation of the cis-alcohol (axial OH) as the major product, or from the axial face to give the trans-alcohol (equatorial OH), depending on the steric and electronic nature of the reducing agent and the substrate. The conformational rigidity imposed by the gem-dimethyl group would likely enhance the facial bias and, consequently, the stereoselectivity of such a reaction.

The synthesis and stereochemistry of related substituted piperidinols, such as 1,3-dimethylpiperidin-4-ols, have been investigated, with conformational assignments made on the basis of NMR spectroscopic data cdnsciencepub.com. These studies underscore the importance of understanding the conformational preferences of the piperidine ring in predicting and rationalizing the stereochemical outcomes of reactions.

Applications of 5,5 Dimethylpiperidin 3 Ol As a Synthetic Scaffold

Utilization as a Chiral Building Block

Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. nih.govnih.gov Piperidin-3-ol derivatives, in general, are recognized as important chiral synthons for the construction of biologically active alkaloids and other nitrogen-containing compounds. portico.org The synthesis of enantiomerically pure compounds often relies on starting from a readily available chiral molecule, known as the "chiral pool," or through asymmetric synthesis methods. researchgate.net

The 5,5-dimethylpiperidin-3-ol scaffold contains a stereocenter at the C3 position. The development of synthetic routes to access specific enantiomers of this compound, such as (3S)-5,5-Dimethylpiperidin-3-ol, is crucial for its use as a chiral building block. Asymmetric synthesis strategies, often employing chiral catalysts or resolving agents, are key to producing these optically active intermediates. nih.govresearchgate.net The presence of the gem-dimethyl group can influence the conformation of the piperidine (B6355638) ring, potentially leading to greater stereocontrol in subsequent reactions compared to simpler piperidine scaffolds.

Role in the Construction of Complex Organic Molecules

The structural framework of this compound is a valuable starting point for the synthesis of more elaborate molecules. Piperidine scaffolds are central to the structure of many alkaloids, including those with indolizidine and quinolizidine (B1214090) cores, which often exhibit significant biological activity. nih.gov Synthetic strategies can utilize the inherent functionality of the this compound core—the amine and hydroxyl groups—to build larger, polycyclic systems.

For instance, the secondary amine can be functionalized via N-alkylation, N-acylation, or used in cyclization reactions to form fused ring systems. The hydroxyl group can act as a nucleophile, be converted into a leaving group for substitution reactions, or be oxidized to a ketone, providing a handle for further carbon-carbon bond formations. The combination of these functionalities allows for a divergent synthetic approach, where a single building block can be elaborated into a variety of complex targets. researchgate.net While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, its potential is inferred from the broad utility of related piperidinol scaffolds in synthesizing bioactive molecules. psu.edunih.gov

Employment in Ligand Design for Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The structure of this compound, containing both a nitrogen and an oxygen atom, makes it an attractive scaffold for the development of bidentate ligands for metal-catalyzed reactions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and alcohols, core features of the this compound structure, are prominent classes of organocatalysts. The secondary amine can be used in enamine or iminium ion catalysis, while the hydroxyl group can participate in hydrogen-bond-donating catalysis. The fixed spatial relationship between the amine and the chiral alcohol center, influenced by the rigidifying gem-dimethyl group, could be exploited to create a well-defined chiral environment for asymmetric transformations.

In metal-catalyzed reactions, ligands coordinate to a metal center, modifying its steric and electronic properties to control reactivity and selectivity. mdpi.com Derivatives of this compound can be synthesized to act as chiral ligands. For example, the nitrogen and oxygen atoms can coordinate to a metal center to form a stable chelate ring. Further modification, such as the introduction of phosphine (B1218219) groups via functionalization of the amine, could create powerful P,N or P,O-type ligands for a range of transition-metal-catalyzed processes, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov The steric bulk provided by the gem-dimethyl group could create a defined chiral pocket around the metal center, enhancing enantioselectivity.

Below is a table showing representative metal-catalyzed processes where piperidine-derived ligands are commonly employed.

Catalytic ProcessMetalLigand TypePotential Product Class
Asymmetric HydrogenationRu, Rh, IrChiral P,N-LigandsChiral Alcohols, Amines
Asymmetric Allylic AlkylationPd, IrChiral N,N-LigandsChiral Allylated Compounds
Cross-Coupling ReactionsPd, Ni, CuN-Heterocyclic CarbenesBiaryls, Substituted Alkenes
C-H ActivationPd, RhDirecting Group LigandsFunctionalized Heterocycles

Contribution to the Generation of Diverse Chemical Libraries

Chemical libraries are collections of structurally related compounds used in high-throughput screening to identify new drug leads. griffith.edu.au Scaffolds that allow for the introduction of diversity at multiple points are highly valuable for library synthesis. nih.gov The this compound core offers several diversification points.

The secondary amine (N1), the hydroxyl group (C3), and the hydrogen atoms on the carbon backbone (e.g., C2, C4, C6) can all be functionalized. This allows for the creation of a three-dimensional library of compounds with varied substituents and stereochemistry, expanding the chemical space explored in drug discovery programs. For example, a library could be generated by reacting a set of carboxylic acids with the amine, and another set of electrophiles with the hydroxyl group, in a combinatorial fashion.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The this compound molecule contains both a hydrogen bond donor (the N-H and O-H groups) and two hydrogen bond acceptors (the nitrogen and oxygen lone pairs). This functionality allows it to participate in the formation of well-ordered, three-dimensional networks in the solid state.

Theoretical and Computational Investigations of 5,5 Dimethylpiperidin 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Key Electronic Properties and Reactivity Descriptors Calculable by DFT:

Property/DescriptorDescriptionPotential Insight for 5,5-Dimethylpiperidin-3-ol
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Ionization Potential The minimum energy required to remove an electron from a molecule.Indicates the molecule's ability to act as an electron donor.
Electron Affinity The energy released when an electron is added to a molecule.Indicates the molecule's ability to act as an electron acceptor.
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.Provides insight into the overall electronic character of the molecule.
Chemical Hardness (η) A measure of resistance to change in electron distribution or charge transfer.A higher value suggests greater stability and lower reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.

Without specific DFT calculations for this compound, quantitative values for these descriptors cannot be provided.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational landscape of a molecule, which is the potential energy surface as a function of its atomic coordinates.

There is a lack of published molecular dynamics simulations that specifically detail the conformational landscape of this compound. A typical MD study for this molecule would reveal the preferred three-dimensional structures and the dynamics of their interconversion.

Aspects of Conformational Analysis via MD Simulations:

FeatureDescriptionRelevance to this compound
Chair Conformation The most stable conformation for six-membered rings like piperidine (B6355638).The positions of the methyl and hydroxyl groups (axial vs. equatorial) on the chair conformer would be determined.
Boat and Twist-Boat Conformations Higher energy conformations that can act as transition states between chair forms.MD simulations would quantify the energy barriers and lifetimes of these less stable conformations.
Intramolecular Hydrogen Bonding Potential hydrogen bonding between the hydroxyl group and the nitrogen atom of the piperidine ring.The presence and stability of such bonds in different conformations would be investigated.
Solvent Effects The influence of the surrounding solvent on the conformational preferences.Simulations in different solvents would show how the conformational equilibrium shifts.

Prediction of Chemical Properties and Reaction Pathways

Computational methods can be employed to predict various chemical properties and to map out potential reaction pathways, providing insights into a molecule's stability and reactivity.

Specific computational studies predicting the chemical properties and reaction pathways for this compound are not available in the peer-reviewed literature. Such predictions would be valuable for understanding its behavior in chemical synthesis and biological systems.

Predicted Chemical Properties and Reaction Pathways:

Area of PredictionMethodologiesExamples of Predictable Information
Physicochemical Properties Various computational modelspKa, logP, solubility, and boiling point.
Reaction Mechanisms DFT calculations of transition statesElucidation of the mechanisms of reactions such as N-alkylation, O-acylation, or oxidation.
Metabolic Pathways Docking and simulation with metabolic enzymesIdentification of potential sites of metabolism and the resulting metabolites.

Quantitative Structure-Activity Relationship (QSAR) within a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a chemical property.

No specific QSAR studies featuring this compound as a key compound in the dataset have been identified in the scientific literature. QSAR studies are typically conducted on a series of related compounds to derive a model. While many QSAR studies on piperidine derivatives exist, they are focused on different substitution patterns and biological targets.

Components of a Hypothetical QSAR Study Involving this compound:

ComponentDescription
Dataset A collection of structurally related piperidinol compounds with measured activity data.
Molecular Descriptors Numerical representations of the chemical and physical properties of the molecules in the dataset.
Statistical Model A mathematical equation linking the descriptors to the activity, often derived using methods like multiple linear regression or machine learning.
Model Validation Statistical validation to ensure the model is robust and has predictive power for new, untested compounds.

In the absence of such a study, it is not possible to discuss the specific structural features of this compound that would be important for a particular activity within a QSAR model.

Advanced Analytical Methodologies for 5,5 Dimethylpiperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5,5-Dimethylpiperidin-3-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of its piperidine (B6355638) ring structure, the positions of the dimethyl and hydroxyl groups, and the stereochemical relationships between protons.

While specific experimental ¹H and ¹³C NMR data for this compound are not widely available in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of similar piperidine derivatives.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the protons on the piperidine ring, the hydroxyl group, and the two methyl groups. The protons on the carbon atoms adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the range of 2.5-3.5 ppm. The proton attached to the carbon bearing the hydroxyl group (C3) would be expected to resonate as a multiplet further downfield, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the oxygen atom. The methylene (B1212753) protons at C4 would likely appear as a complex multiplet. The two methyl groups at the C5 position, being diastereotopic, could potentially exhibit slightly different chemical shifts, appearing as singlets around 0.9-1.2 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide further confirmation of the carbon skeleton. The carbon atoms bonded to the nitrogen (C2 and C6) would be expected to appear in the range of 40-50 ppm. The carbon atom bearing the hydroxyl group (C3) would be significantly deshielded, with a predicted chemical shift in the 60-70 ppm range. The quaternary carbon at C5, bonded to the two methyl groups, would likely resonate between 30 and 40 ppm. The two methyl carbons are expected to have chemical shifts in the range of 20-30 ppm.

A detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal mass of this compound is 129 amu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 129. The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation pathways for cyclic amines and alcohols include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and dehydration (loss of a water molecule).

Predicted mass spectrometry data for the hydrochloride salt of this compound indicates several possible adducts and fragments. uni.lu

Adduct/FragmentPredicted m/z
[M+H]⁺130.12265
[M+Na]⁺152.10459
[M-H]⁻128.10809
[M+NH₄]⁺147.14919
[M+K]⁺168.07853
[M+H-H₂O]⁺112.11263

The observation of a peak at m/z 112 would strongly suggest the loss of a water molecule from the protonated molecule, a characteristic fragmentation for alcohols. Alpha-cleavage adjacent to the nitrogen atom could lead to the formation of various fragment ions, providing further confirmation of the piperidine ring structure and the location of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a medium-intensity band around 3300-3250 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups on the piperidine ring are expected in the 2950-2850 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed in the 1100-1050 cm⁻¹ range. Fingerprint region bands below 1500 cm⁻¹ would correspond to various C-C and C-N stretching and bending vibrations, providing a unique pattern for the molecule.

Raman Spectroscopy: The Raman spectrum of this compound would provide complementary information. While the O-H and N-H stretching bands are often weak in Raman spectroscopy, the C-H stretching vibrations in the 2950-2850 cm⁻¹ region are typically strong and well-defined. The symmetric stretching of the C-C bonds of the piperidine ring would also give rise to characteristic Raman bands. The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.

Crystallographic ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.

The data would reveal the preferred conformation of the piperidine ring, which is typically a chair conformation. The analysis would also show the orientation of the dimethyl and hydroxyl substituents, indicating whether they are in axial or equatorial positions. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal lattice.

Emerging Research Directions and Future Perspectives for 5,5 Dimethylpiperidin 3 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods such as the hydrogenation of pyridine (B92270) precursors. Future research into 5,5-Dimethylpiperidin-3-ol is likely to focus on refining these classic approaches and developing entirely new, more efficient synthetic strategies.

Catalytic Hydrogenation of Pyridine Precursors: The most direct precursor to the 5,5-dimethylpiperidine scaffold is 3,5-dimethylpyridine (B147111). wikipedia.org The hydrogenation of substituted pyridines is a well-established but challenging field, often requiring harsh conditions. asianpubs.org A significant future direction involves the development of advanced catalysts that can reduce a hypothetical 5,5-dimethyl-3-hydroxypyridine precursor under milder conditions. Research has shown that catalysts like Platinum(IV) oxide (PtO2) in solvents such as glacial acetic acid or acetic anhydride (B1165640) can effectively hydrogenate hydroxypyridines. asianpubs.orggoogle.com The anhydride is believed to stabilize the enol form of the hydroxypyridine, facilitating reduction. google.com Future work could optimize this process for the specific substrate, exploring a range of platinum-group metal catalysts (e.g., Rhodium, Palladium) on various supports to improve yield, diastereoselectivity, and catalyst recyclability. rsc.org

Chemoenzymatic and Asymmetric Synthesis: A highly promising avenue is the development of chemoenzymatic routes, which offer high selectivity under mild, environmentally friendly conditions. Research on the synthesis of (S)-N-Boc-3-hydroxypyridine, a key pharmaceutical intermediate, has demonstrated the power of this approach. mdpi.comchemicalbook.com This method involves the asymmetric reduction of an N-protected 3-piperidone precursor using a ketoreductase enzyme coupled with a cofactor regeneration system. mdpi.com Applying this strategy to an N-protected 5,5-dimethylpiperidin-3-one intermediate could provide excellent enantiomeric excess for a specific stereoisomer of this compound. This would be a significant advancement, as controlling stereochemistry is crucial for applications in pharmaceuticals and materials science.

Synthetic Approach Potential Precursor Key Research Focus Anticipated Advantages
Advanced Catalytic Hydrogenation5,5-Dimethyl-3-hydroxypyridineDevelopment of novel Rh, Pd, or Pt catalysts; Optimization of solvent systems (e.g., acetic anhydride). asianpubs.orggoogle.comDirect route, scalability, potential for diastereocontrol.
Chemoenzymatic ReductionN-Boc-5,5-dimethylpiperidin-3-oneScreening and engineering of ketoreductases; Optimization of cofactor regeneration. mdpi.comHigh enantioselectivity, mild reaction conditions, green chemistry.
Multi-component ReactionsSimpler acyclic precursorsDesign of novel Aza-Diels-Alder or Mannich-Michael cascade reactions. rsc.orgHigh atom economy, rapid assembly of complex structures.

Exploration of Unconventional Reactivity

The reactivity of the 3-hydroxypiperidine (B146073) scaffold is well-known, but the presence of the C5 gem-dimethyl group in this compound introduces steric and electronic effects that could lead to unconventional reactivity. This substitution locks the conformation of the piperidine ring, which can influence the accessibility and reactivity of the hydroxyl and amine functional groups. Future research will likely investigate how these conformational constraints can be exploited in synthesis. For example, the fixed orientation of the hydroxyl group could direct stereoselective reactions at other positions on the ring or on substituents attached to the nitrogen atom.

Integration into Advanced Material Science Architectures

Substituted piperidines are gaining attention as building blocks for advanced materials. A significant future application for this compound and its derivatives is in the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs). Derivatives of the closely related 3,5-dimethylpiperidine (B146706) are used as organic structure-directing agents (SDAs), or templates, in the hydrothermal synthesis of zeolites. patsnap.comtuodaindus.com The size, shape, and charge distribution of the SDA molecule guide the formation of the zeolite's crystalline microporous structure. patsnap.com

The specific stereochemistry and functional groups of this compound make it a compelling candidate for a novel SDA. Its unique shape could direct the formation of zeolites with new pore architectures and catalytic properties. The hydroxyl group could also participate in hydrogen bonding interactions during the crystallization process, offering an additional level of structural control.

Bio-inspired and Biomimetic Synthesis Approaches

Nature produces a vast array of complex piperidine-containing alkaloids through elegant and efficient enzymatic cascades. Bio-inspired synthesis seeks to mimic these natural strategies in the laboratory. Future research could devise biomimetic pathways to the 5,5-dimethylpiperidine core. Such approaches often involve intramolecular cyclization reactions that build the heterocyclic ring from a carefully designed acyclic precursor. For instance, a formal aza-Diels-Alder reaction or a Mannich-Michael cascade could be envisioned to construct the piperidine ring with the desired substitutions in a single, highly controlled step. rsc.org These strategies are at the forefront of organic synthesis and offer a powerful way to access complex molecular architectures efficiently.

Application in Sustainable Chemical Processes

The principles of green chemistry are increasingly driving innovation in chemical synthesis. Future research on this compound will undoubtedly focus on developing sustainable manufacturing processes. This encompasses several key areas:

Catalyst Development: Moving away from stoichiometric reagents towards recyclable heterogeneous or enzymatic catalysts for its synthesis. mdpi.commdpi.com

Solvent Selection: Minimizing the use of hazardous organic solvents by employing aqueous media or solvent-free reaction conditions.

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org

Bio-based Feedstocks: Exploring pathways that could potentially derive the carbon skeleton of this compound from renewable biomass sources, aligning with the long-term goal of a sustainable chemical industry.

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a valuable component for a new generation of pharmaceuticals, materials, and sustainable technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethylpiperidin-3-ol, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : A modified procedure involving oxalyl chloride activation of carboxylic acid derivatives (e.g., as in ) can be adapted. For this compound, consider using chloroform as a solvent and optimizing stoichiometry of nitrogen heterocycles. Post-synthesis purification via silica gel chromatography (chloroform:methanol gradients) and crystallization (hexane:acetone mixtures) enhances purity. Monitor reaction progress using TLC (Rf values) and confirm purity via melting point and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to resolve stereochemical and substituent effects, particularly for hydroxyl and methyl groups (e.g., δ ~1.2–1.4 ppm for methyl groups in ). IR spectroscopy identifies hydroxyl stretches (~3425 cm1^{-1}) and hydrogen bonding. LC-MS and HRMS validate molecular weight and fragmentation patterns. For metal complexes (e.g., ), elemental analysis and UV-Vis spectroscopy assess coordination geometry .

Q. How can researchers screen the biological activity of this compound derivatives in antimicrobial studies?

  • Methodological Answer : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains. Prepare derivatives via functionalization at the hydroxyl or amine groups. Compare zones of inhibition to standard antibiotics. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HeLa), ensuring IC50_{50} calculations align with positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. What coordination chemistry challenges arise when synthesizing 3d-metal complexes with this compound, and how can ligand design mitigate these issues?

  • Methodological Answer : The hydroxyl and amine groups in this compound act as potential binding sites, but steric hindrance from dimethyl groups may limit coordination. To enhance stability, introduce chelating arms (e.g., pyridine or carboxylate moieties) or use templating agents. Characterize complexes via cyclic voltammetry (redox behavior) and X-ray crystallography (structural validation). highlights antibacterial activity trends linked to metal ion choice (e.g., Cu2+^{2+} vs. Zn2+^{2+}) .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic conditions : Reflux in HCl (1M) and monitor via HPLC for ring-opening or dehydration products.
  • Oxidative conditions : Expose to H2_2O2_2 and analyze for N-oxide formation (common in piperidine derivatives, as in ).
  • Basic conditions : Stir in NaOH (0.1M) and track hydroxyl group deprotonation using pH-dependent UV spectroscopy .

Q. What strategies resolve enantiomeric purity in this compound derivatives, and how do stereochemical variations impact biological activity?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Compare enantiomer activity via IC50_{50} assays. For example, ’s piperidine derivatives show stereospecific interactions in cytotoxicity studies, emphasizing the need for enantiopure synthesis .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound analogs?

  • Methodological Answer : Apply triangulation methods ():

  • Reproducibility : Validate solubility (e.g., logP via shake-flask method) across multiple labs.
  • Bioactivity : Replicate assays with standardized cell lines and culture conditions.
  • Statistical analysis : Use ANOVA to identify outliers and meta-analysis to reconcile conflicting results (e.g., antimicrobial vs. cytotoxic potency in ) .

Q. What computational approaches predict the reactivity and binding affinity of this compound in drug-target interactions?

  • Methodological Answer : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and H-bonding sites. Molecular docking (AutoDock Vina) against targets like bacterial topoisomerases or fungal cytochrome P450 can prioritize derivatives for synthesis. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How do structural modifications (e.g., halogenation or alkylation) of this compound influence its pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer : Introduce substituents at the 3-OH or 5-methyl positions. Assess logD (octanol-water partitioning), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). ’s fluorinated analogs demonstrate enhanced bioavailability, suggesting halogenation improves metabolic resistance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.